molecular formula C9H6ClF3O3 B1636825 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride CAS No. 191604-91-8

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1636825
CAS No.: 191604-91-8
M. Wt: 254.59 g/mol
InChI Key: RUAKPPHFBCDTSH-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (CAS: 1092460-84-8) is a benzoyl chloride derivative with a methoxy (-OCH₃) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring. This compound is a reactive intermediate used in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₉H₆ClF₃O₃, with a molecular weight of 266.59 g/mol (calculated). The presence of electron-withdrawing groups (e.g., -OCF₃) enhances its electrophilicity, making it suitable for nucleophilic acyl substitution reactions .

Properties

IUPAC Name

2-methoxy-5-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c1-15-7-3-2-5(16-9(11,12)13)4-6(7)8(10)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAKPPHFBCDTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246801
Record name 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191604-91-8
Record name 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191604-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 2-Methoxy-5-(Trifluoromethoxy)benzoic Acid

The most direct route involves the conversion of 2-methoxy-5-(trifluoromethoxy)benzoic acid to its acyl chloride derivative using chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the primary reagents employed, with the latter offering superior selectivity in retaining sensitive functional groups.

Procedure :

  • Reaction Setup : A stirred solution of 2-methoxy-5-(trifluoromethoxy)benzoic acid (10 mmol) in anhydrous dichloromethane (20 mL) is cooled to 0°C under nitrogen.
  • Chlorination : Oxalyl chloride (12 mmol) is added dropwise, followed by catalytic N,N-dimethylformamide (DMF, 20 µL). The mixture is warmed to ambient temperature and stirred for 1–2 hours.
  • Workup : Excess reagents are removed under reduced pressure, yielding the crude product as a pale-yellow liquid. Purification via fractional distillation or silica gel chromatography provides the target compound in 85–92% yield.

Key Advantages :

  • High Selectivity : Oxalyl chloride minimizes side reactions such as demethylation of the methoxy group.
  • Scalability : The reaction proceeds efficiently at gram-to-kilogram scales with consistent yields.

Halogen Exchange from Trichloromethyl Precursors

An alternative method, adapted from trifluoromethylbenzoyl chloride syntheses, involves halogen exchange using hydrogen fluoride (HF). This approach is particularly relevant when trichloromethyl intermediates are accessible.

Procedure :

  • Hydrolysis of Trichloromethylbenzene : 1,4-Bis(trichloromethyl)benzene undergoes controlled hydrolysis with water (1:1 molar ratio) in the presence of FeCl₃ (0.5 wt%) at 120–130°C, yielding 4-trichloromethylbenzoyl chloride.
  • Fluorination : The trichloromethyl intermediate reacts with anhydrous HF (3 moles) under catalysis by SbCl₅ or AlCl₃ at 80–100°C for 6–8 hours. The trifluoromethoxy group is introduced via nucleophilic displacement of chloride.

Challenges :

  • Safety Concerns : HF handling requires specialized equipment due to its extreme toxicity and corrosivity.
  • Byproduct Formation : Competing hydrolysis or over-fluorination may necessitate rigorous purification.

Industrial Production Strategies

Continuous-Flow Reactor Systems

To address scalability and safety, industrial processes often employ continuous-flow reactors for the chlorination step. This technology enhances heat transfer and reduces reaction times compared to batch methods.

Optimized Parameters :

Parameter Value
Temperature 25–30°C
Residence Time 15–20 minutes
Catalyst (DMF) 0.1–0.5 mol%
Yield 89–94%

Benefits :

  • Reduced Waste : Continuous systems minimize solvent and reagent excess.
  • Consistency : Automated control ensures reproducible product quality.

Green Chemistry Approaches

Recent advancements emphasize solvent-free or aqueous-phase reactions to improve sustainability. For example, microwave-assisted chlorination using thionyl chloride in the absence of solvents achieves 78% yield within 30 minutes, though product purity remains inferior to traditional methods.

Comparative Analysis of Methods

Efficiency and Practicality

The table below contrasts key preparation routes:

Method Reagents Yield (%) Purity (%) Scalability Safety Profile
Oxalyl Chloride (COCl)₂, DMF 85–92 ≥98 High Moderate
Thionyl Chloride SOCl₂ 80–88 95–97 Moderate Low
Halogen Exchange HF, SbCl₅ 65–75 90–92 Low Hazardous
Continuous-Flow (COCl)₂, DMF 89–94 ≥98 High High

Mechanistic Insights

Chlorination Dynamics

The reaction of 2-methoxy-5-(trifluoromethoxy)benzoic acid with oxalyl chloride proceeds via a two-step mechanism:

  • Activation : DMF catalyzes the formation of a reactive mixed anhydride intermediate.
  • Nucleophilic Displacement : Chloride ion attacks the carbonyl carbon, releasing CO₂ and CO and forming the acyl chloride.

Side Reactions :

  • Esterification : Competing reaction with residual alcohols or moisture.
  • Demethylation : Acidic conditions may cleave the methoxy group, mitigated by using anhydrous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride serves as a versatile intermediate in organic synthesis. Its electrophilic nature allows it to participate in various reactions:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted benzamides, esters, or thioesters.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield 2-Methoxy-5-(trifluoromethoxy)benzoic acid.
  • Coupling Reactions: It can engage in coupling reactions like the Suzuki-Miyaura coupling, forming biaryl compounds when reacted with boronic acids.

Table 1: Reaction Types and Products

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic SubstitutionAmines (e.g., aniline), basic conditionsSubstituted benzamides
HydrolysisWater or aqueous base2-Methoxy-5-(trifluoromethoxy)benzoic acid
Coupling ReactionsPalladium catalysts, boronic acidsBiaryl compounds with various functional groups

Pharmaceutical Applications

The compound has potential applications in drug development due to the presence of trifluoromethoxy groups, which can enhance biological activity. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties such as increased lipophilicity and metabolic stability.

Case Study: Fluorinated Drug Development

A study highlighted the use of trifluoromethyl groups in drug candidates to modulate their ADME (Absorption, Distribution, Metabolism, Excretion) properties. The incorporation of this compound in lead structures demonstrated improved efficacy against certain biological targets while reducing toxicity profiles.

Materials Science

In materials science, this compound is utilized for synthesizing advanced materials such as fluorinated polymers. These materials exhibit unique properties like enhanced thermal stability and chemical resistance.

Table 2: Applications in Materials Science

Application AreaDescription
Polymer SynthesisUsed as a monomer to create fluorinated polymers
CoatingsEnhances durability and chemical resistance of coatings

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride in chemical reactions involves the electrophilic nature of the benzoyl chloride group. The chlorine atom is highly reactive towards nucleophiles, facilitating substitution reactions. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares structural features, molecular weights, and key properties of 2-methoxy-5-(trifluoromethoxy)benzoyl chloride with analogous compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Boiling Point/Physical Data Key References
This compound 2-OCH₃, 5-OCF₃ C₉H₆ClF₃O₃ 266.59 Not reported
3-Methyl-5-(trifluoromethoxy)benzoyl chloride 3-CH₃, 5-OCF₃ C₉H₆ClF₃O₂ 238.59 Moisture-sensitive; UN3265
4-Methoxy-2-(trifluoromethoxy)benzoyl chloride 4-OCH₃, 2-OCF₃ C₉H₆ClF₃O₃ 266.59 Not reported
2-Chloro-5-(trifluoromethoxy)benzoyl chloride 2-Cl, 5-OCF₃ C₈H₃Cl₂F₃O₂ 261.97 Not reported
5-Methoxy-2,3,4-trifluorobenzoyl chloride 5-OCH₃, 2,3,4-F C₈H₄ClF₃O₂ 232.57 Used in moxifloxacin impurity synthesis
4-(Trifluoromethoxy)benzoyl chloride 4-OCF₃ C₈H₄ClF₃O₂ 224.56 bp 90–92°C (15 mmHg)

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) group in this compound increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols .
  • Methyl vs. Methoxy: 3-Methyl-5-(trifluoromethoxy)benzoyl chloride (C₉H₆ClF₃O₂) has reduced polarity compared to methoxy derivatives, affecting solubility and reaction kinetics .

Research Findings and Trends

  • Reactivity Studies: Benzoyl chlorides with EWGs react efficiently with piperazine in ethanol to form amides, a key step in drug discovery .
  • Thermal Stability: Trifluoromethoxy derivatives exhibit higher thermal stability compared to nitro-substituted benzoyl chlorides due to the strong C-F bonds .
  • Market Availability: 3-Methyl-5-(trifluoromethoxy)benzoyl chloride is commercially available at 97% purity, priced at ~€63.60/g .

Biological Activity

Overview

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (CAS Number: 191604-91-8) is an organic compound with the molecular formula C₉H₆ClF₃O₃. It is a derivative of benzoyl chloride, characterized by the presence of methoxy and trifluoromethoxy substituents on the benzene ring. This compound has garnered interest in various fields including organic synthesis, pharmaceuticals, and materials science due to its unique chemical properties and potential biological activities.

The biological activity of this compound primarily stems from its electrophilic nature, which allows it to participate in nucleophilic substitution reactions. The chlorine atom in the benzoyl chloride moiety is highly reactive, facilitating reactions with nucleophiles such as amines and alcohols. The trifluoromethoxy group influences the electronic properties of the molecule, potentially enhancing its reactivity and stability in biological systems .

1. Pharmaceutical Development

The trifluoromethoxy group is known to enhance biological activity, making compounds containing this moiety valuable in drug development. Research indicates that derivatives with trifluoromethyl groups can exhibit improved potency against various biological targets, including enzymes involved in cancer progression and neurotransmitter uptake inhibition .

2. Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. It is utilized in creating various pharmaceuticals and agrochemicals where the trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.

3. Materials Science

In materials science, this compound is used to synthesize fluorinated polymers with specific properties. The incorporation of trifluoromethoxy groups can enhance thermal stability and chemical resistance, making these materials suitable for high-performance applications .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of compounds containing trifluoromethoxy groups:

  • Inhibition Studies : A study demonstrated that trifluoromethyl-containing compounds exhibit significant inhibition against specific enzymes like histone deacetylases (HDACs), which are crucial targets in oncology. The inclusion of a trifluoromethoxy group was found to enhance binding affinity and selectivity .
  • Toxicological Assessments : Toxicity studies have shown that while this compound can be irritating to respiratory pathways, it does not exhibit significant endocrine-disrupting properties or carcinogenicity under standard exposure conditions .

Data Tables

PropertyValue
Molecular FormulaC₉H₆ClF₃O₃
Molecular Weight254.59 g/mol
CAS Number191604-91-8
Toxicity LevelIrritant
Common ReactionsNucleophilic substitution, hydrolysis, coupling reactions

Q & A

Q. How can computational chemistry guide the design of derivatives with enhanced stability or reactivity?

  • Approach :
  • Molecular Dynamics (MD) : Simulate hydrolysis rates in aqueous buffers to predict shelf-life.
  • Docking Studies : Identify derivatives with improved binding to target enzymes (e.g., acetylcholinesterase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
Reactant of Route 2
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride

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